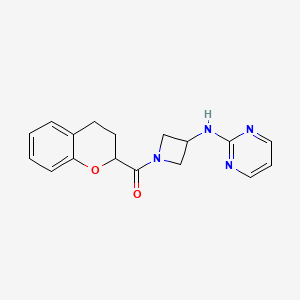

Chroman-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-16(15-7-6-12-4-1-2-5-14(12)23-15)21-10-13(11-21)20-17-18-8-3-9-19-17/h1-5,8-9,13,15H,6-7,10-11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVVAZYBAHPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chroman-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, with the CAS number 2034286-66-1, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 310.35 g/mol. The structure features a chroman ring fused with a pyrimidine and azetidine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄O₂ |

| Molecular Weight | 310.35 g/mol |

| CAS Number | 2034286-66-1 |

Chroman derivatives often exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Many chroman compounds inhibit specific enzymes related to inflammatory pathways.

- Receptor Modulation : This compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses.

- Antioxidant Properties : The presence of the chroman structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in various biological models:

- Anticancer Activity : Research indicates that Chroman derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. A study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF7), with IC50 values indicating potent cytotoxicity .

- Antimicrobial Effects : In vitro tests showed that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce neuroinflammation and oxidative stress markers in neuronal cells exposed to toxic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of Chroman-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. The compound has been evaluated for its ability to inhibit specific cancer cell lines, showing promise in targeting pathways involved in tumor growth and proliferation.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The underlying mechanism involves the modulation of key signaling pathways associated with cancer cell survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study: Treatment of Inflammatory Diseases

In preclinical models, this compound reduced markers of inflammation and improved clinical outcomes in models of rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In animal studies, administration of this compound resulted in reduced neuroinflammation and improved cognitive function following induced neurotoxic injury .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound 1-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-(3-nitro-phenyl)-azetidin-2-one (referred to as Compound 5c in ) shares structural motifs with the target compound but differs in critical substituents and core features:

Physicochemical and Spectroscopic Comparisons

Infrared Spectroscopy (IR): Compound 5c exhibits prominent IR peaks at 1682 cm⁻¹ (C=O stretch of lactam) and 1322 cm⁻¹ (asymmetric NO₂ stretch) . The target compound would likely show a C=O stretch near 1680 cm⁻¹ (methanone) and NH stretches (~3200–3400 cm⁻¹) from the pyrimidinylamino group. The absence of nitro groups eliminates NO₂-related peaks, distinguishing it from Compound 5c.

Thermal Properties: Compound 5c has a melting point of 228–229 °C, attributed to strong intermolecular interactions (e.g., hydrogen bonding from NH and dipole-dipole interactions from NO₂) .

Q & A

Basic: What are the standard synthetic routes for Chroman-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, and what critical reaction parameters require optimization?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions between chroman-2-yl and azetidine intermediates under controlled conditions (e.g., 60–80°C in polar aprotic solvents like DMF or THF) .

- Amino-functionalization of the azetidine ring with pyrimidin-2-ylamine, requiring precise stoichiometry and inert atmospheres to prevent oxidation .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency but require rigorous purification to avoid metal contamination .

Critical Parameters : - Temperature control (±2°C) to minimize side reactions.

- Solvent selection (e.g., DMF for solubility vs. THF for milder conditions).

- Reaction time optimization via TLC/HPLC monitoring to maximize yield .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the azetidine and chroman moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .

- Chromatography : HPLC with UV detection (≥95% purity threshold) to assess intermediate and final product purity .

- X-ray Crystallography (if crystalline): For absolute configuration determination, though challenging due to potential amorphous nature .

Advanced: How can researchers resolve contradictory data regarding the compound's reactivity under varying solvent conditions?

Methodological Answer:

- Controlled solvent screens : Systematically test reactivity in solvents with varying polarity (e.g., DMSO, MeCN, EtOAc) while holding other variables constant .

- Kinetic studies : Use in-situ FTIR or NMR to track reaction progress and identify solvent-dependent intermediates .

- Computational modeling : Density Functional Theory (DFT) simulations to predict solvent effects on transition states .

- Data reconciliation : Compare results across studies using standardized protocols (e.g., identical catalyst loading, temperature) .

Advanced: What computational modeling approaches are validated for predicting this compound's environmental fate and biological interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate partitioning behavior in lipid bilayers or aqueous environments to predict bioavailability .

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate structural features (e.g., logP, H-bond donors) with ecotoxicological data from analogous compounds .

- Docking studies : Predict binding affinities to biological targets (e.g., kinases) using crystal structures of homologous proteins .

- Environmental persistence modeling : Use EPI Suite™ to estimate biodegradation half-lives based on functional groups (e.g., azetidine stability) .

Basic: What are the documented biological targets or mechanisms of action for structurally similar azetidin-1-yl methanone derivatives?

Methodological Answer:

- Kinase inhibition : Analogous compounds show ATP-competitive binding to tyrosine kinases (e.g., EGFR, VEGFR) via pyrimidine-azetidine interactions .

- Antimicrobial activity : Thiophene- or pyridyl-substituted derivatives disrupt bacterial cell wall synthesis .

- Cytotoxicity : Chroman-linked methanones induce apoptosis in cancer cells via ROS generation .

Note : Target validation requires in vitro assays (e.g., enzyme inhibition, cell viability) with proper controls .

Advanced: How should experimental designs be structured to evaluate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Variable selection : Modify substituents on the chroman (e.g., electron-withdrawing groups) and azetidine (e.g., alkyl vs. aryl amines) .

- Orthogonal assays : Pair enzymatic assays (e.g., IC₅₀ determination) with cellular uptake studies to decouple potency from bioavailability .

- Statistical design : Use factorial designs (e.g., 2⁴ factorial) to assess interactions between substituents and activity .

- Data normalization : Express activity relative to a positive control (e.g., doxorubicin for cytotoxicity) to minimize inter-experiment variability .

Basic: What are the key physicochemical properties (e.g., solubility, stability) influencing formulation strategies for this compound?

Methodological Answer:

- Solubility : Determine via shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) . Poor aqueous solubility may necessitate nanoformulation .

- Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways .

- LogP : Measure via HPLC to guide lipid-based delivery systems (e.g., logP >3 suggests liposomal encapsulation) .

Advanced: How can contradictory data on metabolic pathways be addressed in preclinical studies?

Methodological Answer:

- Cross-species comparisons : Perform parallel microsomal assays (human, rat, mouse) to identify species-specific metabolism .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .

- Enzyme phenotyping : Inhibit specific CYP isoforms (e.g., CYP3A4) to pinpoint metabolic hotspots .

- In silico metabolism : Software like MetaSite® predicts likely oxidation sites for hypothesis-driven experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.